2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride
Overview
Description
2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is a chemical compound that features a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride typically involves the reaction of piperidine and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by reduction to form the piperidine and piperazine rings . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as hydrogenation, cyclization, and cycloaddition are commonly employed . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonium salts in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.
Piperazine: Another heterocyclic amine with applications in pharmaceuticals.
Piperine: An alkaloid found in black pepper with antioxidant properties.
Uniqueness
2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride is unique due to its combined piperidine and piperazine structure, which provides a versatile framework for various chemical modifications and applications. Its dual functionality allows it to interact with a broader range of biological targets compared to simpler piperidine or piperazine derivatives .
Properties
IUPAC Name |
2-[4-(2-piperidin-4-ylethyl)piperazin-1-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O.2ClH/c17-12-11-16-9-7-15(8-10-16)6-3-13-1-4-14-5-2-13;;/h13-14,17H,1-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLHZUIQASRUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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